REACTION_CXSMILES
|
C([C:3]1([O:15]C)[CH:8]=[CH:7][C:6](C2C=CC=CC=2)=[CH:5][CH2:4]1)#N.[Cl-].[NH+:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl.N1C=CC=[CH:27][CH:26]=1>>[C:23]([C:22]1[CH:27]=[CH:26][C:19]([C:6]2[CH:7]=[CH:8][C:3]([OH:15])=[CH:4][CH:5]=2)=[CH:20][CH:21]=1)#[N:18] |f:1.2|
|
Name
|
4-cyano-4-methoxy biphenyl
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CC=C(C=C1)C1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed twice with 100 ml water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent is eliminated by distillation under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |